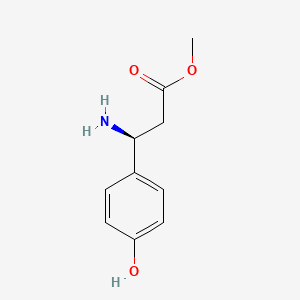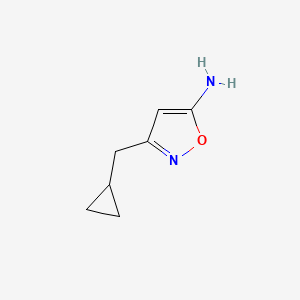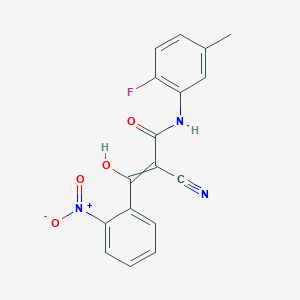![molecular formula C15H23Cl2NO B1441806 Chlorhydrate de 4-[2-(sec-Butyl)-4-chlorophénoxy]pipéridine CAS No. 1220032-91-6](/img/structure/B1441806.png)
Chlorhydrate de 4-[2-(sec-Butyl)-4-chlorophénoxy]pipéridine
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 4-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine bioactifs
Les dérivés de pipéridine sont cruciaux en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques. Le composé en question peut être utilisé comme matière première ou intermédiaire dans la synthèse de dérivés de pipéridine bioactifs, qui sont connus pour leur large éventail d'activités pharmacologiques .
Développement d'agents anticonvulsivants
Les caractéristiques structurelles des dérivés de pipéridine, y compris les groupes sec-butyle et chlorophénoxy, peuvent influencer leur activité en tant qu'agents anticonvulsivants. La recherche sur la modification de ces structures pourrait conduire au développement de nouveaux médicaments pour le traitement de l'épilepsie et d'autres troubles convulsifs .
Création de composés anticancéreux
Les échafaudages de pipéridine se retrouvent souvent dans des composés ayant des propriétés anticancéreuses. Le squelette du composé peut être utilisé pour concevoir et synthétiser de nouveaux agents anticancéreux, offrant potentiellement de nouvelles options thérapeutiques pour le traitement du cancer .
Conception de médicaments antihypertenseurs
La partie pipéridine est une caractéristique commune dans les molécules ayant des effets antihypertenseurs. En explorant les applications pharmacologiques de ce composé, les chercheurs peuvent développer de nouveaux médicaments pour gérer l'hypertension artérielle .
Applications anti-inflammatoires
En raison des propriétés inhérentes des dérivés de pipéridine, il existe un potentiel pour le développement de médicaments anti-inflammatoires. Le composé pourrait servir d'ingrédient clé dans la création de médicaments visant à réduire l'inflammation dans diverses conditions médicales .
Exploration des propriétés antimicrobiennes
Les dérivés de pipéridine ont été associés à une activité antimicrobienne. Le composé pourrait être étudié pour son efficacité contre une gamme d'infections microbiennes, conduisant à de nouveaux traitements pour les infections bactériennes, fongiques ou virales .
Safety and Hazards
Mécanisme D'action
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Phenylpiperidine Class
Meperidine is a synthetic opiate agonist belonging to the phenylpiperidine class . Meperidine may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The onset of action is lightly more rapid than with morphine, and the duration of action is slightly shorter .
Propriétés
IUPAC Name |
4-(2-butan-2-yl-4-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)14-10-12(16)4-5-15(14)18-13-6-8-17-9-7-13;/h4-5,10-11,13,17H,3,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYMZRXKJKZGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)


![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)
![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)


![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)


